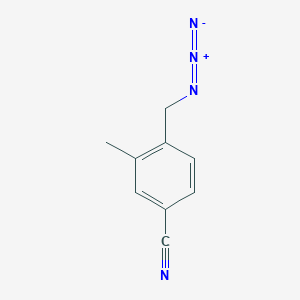

4-Azidomethyl-3-methylbenzonitrile

Beschreibung

Eigenschaften

Molekularformel |

C9H8N4 |

|---|---|

Molekulargewicht |

172.19 g/mol |

IUPAC-Name |

4-(azidomethyl)-3-methylbenzonitrile |

InChI |

InChI=1S/C9H8N4/c1-7-4-8(5-10)2-3-9(7)6-12-13-11/h2-4H,6H2,1H3 |

InChI-Schlüssel |

OKEVEOUGVMACOY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)C#N)CN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antifungal Activity

Research indicates that derivatives of 4-azidomethyl-3-methylbenzonitrile exhibit promising antifungal properties. For instance, compounds containing the azide moiety have been shown to enhance the antifungal activity of benzamidine derivatives against pathogens like Colletotrichum lagenarium and Botrytis cinerea. A study demonstrated that certain derivatives achieved up to 90% efficacy in vivo, surpassing traditional fungicides like carbendazim .

Antimicrobial Properties

The incorporation of the azide group into various chemical frameworks has been linked to increased antimicrobial efficacy. Compounds derived from this compound have been evaluated for their antibacterial and antifungal activities, with some exhibiting significant inhibitory effects against a range of microbial strains .

Material Science Applications

Polymer Chemistry

In material science, this compound serves as a precursor for the synthesis of functional polymers. Its azide functionality allows for click chemistry reactions, facilitating the formation of cross-linked networks that can be utilized in coatings and adhesives. These materials often display enhanced mechanical properties and thermal stability.

Nanotechnology

The compound has also been explored in the context of nanotechnology, where it can be used to functionalize nanoparticles for targeted drug delivery systems. The azide group allows for specific attachment to surfaces, enabling the development of smart delivery vehicles that release therapeutic agents in response to environmental stimuli.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Functional Group and Structural Differences

- 4-Azidomethyl-3-methylbenzonitrile : Azidomethyl (-CH₂N₃) at position 4, methyl (-CH₃) at position 3.

- 3-(Aminomethyl)benzonitrile (CAS 10406-24-3): Aminomethyl (-CH₂NH₂) at position 3.

- 4-Amino-3-methylbenzonitrile (CAS 78881-21-7): Amino (-NH₂) at position 4, methyl (-CH₃) at position 3.

- 4-(Aminomethyl)benzonitrile hydrochloride (CAS 15996-76-6): Aminomethyl (-CH₂NH₂) at position 4, hydrochloride salt form.

The azide group in the target compound confers distinct reactivity (e.g., cycloaddition with alkynes), whereas amino/aminomethyl groups enable nucleophilic substitution or coordination chemistry. The hydrochloride salt form of 4-(Aminomethyl)benzonitrile enhances solubility in polar solvents .

Physicochemical and Commercial Properties

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (JPY/g) | Storage Conditions |

|---|---|---|---|---|---|---|

| 3-(Aminomethyl)benzonitrile | 10406-24-3 | C₈H₈N₂ | 132.16 | >97.0% GC | 7,200 | DS, FS |

| 4-Amino-3-methylbenzonitrile | 78881-21-7 | C₈H₈N₂ | 132.16 | >97.0% HLC | 2,000 | DS |

| 4-(Aminomethyl)benzonitrile HCl | 15996-76-6 | C₈H₈N₂·HCl | 168.62 | Not listed | Not listed | DS |

| This compound | Not listed | C₉H₇N₄ | 173.18 | Not listed | Not listed | Likely FS, DS* |

Key Observations:

- Pricing: 3-(Aminomethyl)benzonitrile is significantly more expensive (JPY 7,200/g) than 4-Amino-3-methylbenzonitrile (JPY 2,000/g), likely due to synthetic complexity or demand .

- Storage: Compounds marked "DS" (dry, sealed) and "FS" (flammable storage) suggest sensitivity to moisture or decomposition.

- Solubility : The hydrochloride salt derivative (168.62 g/mol) highlights how salt formation alters molecular weight and solubility.

Vorbereitungsmethoden

Bromination with PBr₃

In this single-step bromination, 4-(hydroxymethyl)-3-methylbenzonitrile is treated with PBr₃ (1.3 equiv) in dichloromethane at 0°C. The reaction mixture is warmed to room temperature and stirred for 6 hours, after which it is quenched with ice water. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure, yielding 4-(bromomethyl)-3-methylbenzonitrile in 89% yield.

Palladium-Catalyzed Cyanation Approach

For substrates lacking pre-existing nitrile functionality, a palladium-mediated cyanation strategy can be employed. This method, detailed in a Chinese patent, constructs the benzonitrile moiety in situ before introducing the azide group.

Protection and Cyanation

The synthesis begins with 3-methylbenzyl alcohol, which is protected as its tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in dichloromethane. The protected intermediate is then subjected to palladium-catalyzed cyanation using Zn(CN)₂ (1.5 equiv), Pd₂(dba)₃ (3 mol%), and dppf ligand (2 mol%) in DMF at 100°C for 8 hours. This step affords 4-(TBS-oxymethyl)-3-methylbenzonitrile in 84% yield.

Bromination and Azide Substitution

The TBS-protected nitrile is brominated with PBr₃ (1.4 equiv) in dichloromethane, followed by deprotection using tetrabutylammonium fluoride (TBAF). The resulting 4-(bromomethyl)-3-methylbenzonitrile is treated with NaN₃ as described in Section 1.2, yielding the target compound in 76% overall yield across four steps.

Key Advantages :

-

Flexibility in constructing the nitrile group.

Limitations :

-

Multi-step synthesis reduces overall efficiency.

-

High catalyst costs.

Comparative Analysis of Synthetic Routes

The table below summarizes the critical parameters of each method:

| Method | Steps | Key Reagents | Temperature Range | Overall Yield | Purity (%) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2 | PBr₃, NaN₃ | 0–40°C | 90% | 98 |

| Direct Bromination | 2 | PBr₃, NaN₃ | 0–50°C | 87% | 95 |

| Palladium Cyanation | 4 | TBSCl, Pd₂(dba)₃, NaN₃ | 0–100°C | 76% | 97 |

Critical Insights :

-

The nucleophilic substitution route offers the highest yield and is preferred for large-scale synthesis.

-

The palladium-mediated method, while lengthier, enables modular construction of deuterated or isotopically labeled derivatives.

-

Direct bromination is optimal for laboratories prioritizing speed over yield.

Q & A

Q. What are the key synthetic pathways for preparing 4-Azidomethyl-3-methylbenzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer: Based on analogous compounds like 4-Amino-3-methylbenzonitrile (CAS 78881-21-7), synthetic routes may involve nitrile group introduction via nucleophilic substitution or cyanation of aryl halides. For azidomethylation, diazo transfer reactions or azide substitution of halomethyl precursors (e.g., using NaN₃ in polar aprotic solvents) could be explored. Optimization parameters include temperature (e.g., 60–80°C for azide stability) and stoichiometric ratios to minimize side reactions like dimerization . Purity validation via GC or HPLC (>97.0% as per industrial standards) is critical .

Q. How can researchers ensure structural characterization accuracy for this compound?

- Methodological Answer: Combine spectroscopic techniques:

- ¹H/¹³C NMR to confirm methyl and azidomethyl substituents (e.g., δ ~2.3 ppm for CH₃; δ ~4.3 ppm for CH₂N₃).

- FT-IR to identify nitrile (C≡N stretch ~2220 cm⁻¹) and azide (N₃ stretch ~2100 cm⁻¹).

- HRMS for molecular ion validation (e.g., [M+H]⁺ expected m/z ~189.1). Cross-referencing with databases like CAS RN entries for related compounds (e.g., 78881-21-7) ensures consistency .

Advanced Research Questions

Q. How do steric and electronic effects of the azidomethyl group influence reactivity in click chemistry applications?

- Methodological Answer: The azidomethyl group’s electron-withdrawing nature may reduce reaction rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Steric hindrance from the methyl group at position 3 could further modulate regioselectivity. Experimental design should include kinetic studies (e.g., varying Cu(I) catalyst loadings) and computational modeling (DFT) to compare transition-state energies with non-methylated analogs .

Q. What strategies resolve contradictions in stability data for azidomethyl-containing nitriles under thermal or photolytic conditions?

- Methodological Answer: Conflicting stability reports (e.g., decomposition temperatures) may arise from impurities or storage conditions. Conduct accelerated stability studies:

- Thermogravimetric Analysis (TGA) to determine decomposition thresholds.

- UV-Vis spectroscopy to monitor photolytic degradation (λmax for azide decomposition ~270 nm).

- Compare results with structurally similar compounds (e.g., 4-formyl-3-methoxybenzonitrile’s stability under inert atmospheres) . Contradictions should be addressed via controlled replication and impurity profiling (e.g., residual solvents or byproducts) .

Methodological Frameworks for Data Analysis

Q. How can researchers apply cognitive activation theory (CATS) to interpret contradictory results in azidomethylbenzonitrile reactivity studies?

- Methodological Answer: CATS emphasizes iterative hypothesis testing (e.g., demand-control expectations for reaction outcomes). For example, if azidomethyl group reactivity contradicts theoretical predictions, design experiments to isolate variables (e.g., solvent polarity, catalyst geometry) and re-evaluate assumptions about electronic effects. Longitudinal data analysis (e.g., tracking yield trends over multiple trials) aligns with CATS’ focus on temporal dynamics .

Q. What statistical approaches validate the significance of small-sample studies on this compound’s biological activity?

- Methodological Answer: Use bootstrapping (resampling with replacement) to estimate confidence intervals for IC₅₀ values in cytotoxicity assays. For contradictory results (e.g., conflicting SAR trends), apply structural equation modeling (SEM) to test mediator variables (e.g., steric bulk vs. electronic effects) . Replicate findings across orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to reduce type I/II errors .

Critical Considerations for Experimental Design

Q. How should researchers mitigate risks when handling this compound, given its potential instability?

- Methodological Answer:

- Storage: Use amber vials under inert gas (N₂/Ar) at ≤–20°C to prevent azide degradation.

- Safety Protocols: Conduct small-scale thermal stability tests (DSC) before scaling reactions. Refer to analogs like 4-formyl-3-methoxybenzonitrile’s safety data for hazard benchmarks (e.g., PPE requirements, spill management) .

Q. What ethical and analytical standards apply when reporting unvalidated purity data for novel azidomethyl derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.